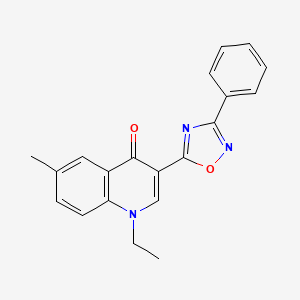

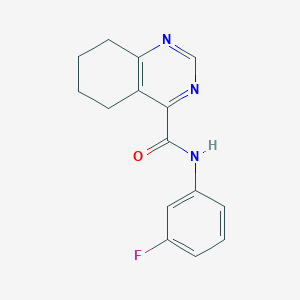

1-乙基-6-甲基-3-(3-苯基-1,2,4-噁二唑-5-基)喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their pharmacological properties. In the study presented in paper , a series of ethyl 1-methyl-5-[4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates with various substitutions at the 2 position of the quinazolinone ring were prepared. The synthesis involved the use of analgesic and anti-inflammatory tests to compare the activity of the derivatives with known drugs such as acetylsalicylic acid and phenylbutazone. Similarly, paper describes the synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. The process included the treatment of intermediates with semicarbazide followed by cyclization reactions with different aromatic acids, aldehydes, and carbon disulfide to produce the final derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In paper , the structures of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives were confirmed through elemental analysis, IR, 1H NMR, 13C NMR, 31P NMR, and mass spectral data. These techniques provided detailed information about the molecular framework and functional groups present in the compounds. Paper also utilized infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy to establish the structure of the synthesized 1,3,4-oxadiazole derivatives linked to quinazolin-4-one.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were multi-step processes that required precise conditions for successful completion. The synthesis described in paper likely involved the formation of pyrazole rings and subsequent acetylation. In paper , the formation of 1,3,4-oxadiazole rings was achieved through cyclization reactions, which are crucial for imparting the desired pharmacological activities to the final compounds.

Physical and Chemical Properties Analysis

The physical properties such as melting points and purity of the synthesized compounds were confirmed by thin-layer chromatography as mentioned in paper . The chemical properties, particularly the pharmacological activities, were evaluated through in vivo studies in mice and rats. The compounds synthesized in paper showed reduced ulcerogenic effects and systemic toxicity, while those in paper demonstrated potent analgesic and anti-inflammatory activities. These properties are indicative of the potential therapeutic applications of the synthesized compounds.

Relevant Case Studies

The studies in papers and serve as relevant case studies for the synthesis and evaluation of quinazolinone derivatives. The compounds synthesized in paper were more active than standard drugs in the phenylbenzoquinone writhing test, and the 2-methyl derivative was as active as acetylsalicylic acid in the carrageenin paw oedema test. In paper , certain derivatives showed more potent analgesic and anti-inflammatory activities compared to others, highlighting the importance of structural modifications on the biological activities of these compounds. These case studies provide valuable insights into the design and development of new drugs based on quinazolinone derivatives.

科学研究应用

合成和抗菌活性

有关化合物的文献中并未直接提及。然而,具有类似结构的化合物,特别是那些包含喹啉和噁二唑环的化合物,已经被合成并用于评估各种生物活性。例如,喹啉衍生物已被研究其作为非甾体类抗炎和镇痛剂的潜力,在体内模型中展示出有希望的活性(Wagle, Adhikari, & Kumari, 2008)。此外,与感兴趣的化合物密切相关的喹啉-4-酮衍生物已被合成并展示出显著的抗菌性(Hassan, Abdel‐kariem, & Ali, 2017),突显了这类化合物在应对细菌和真菌感染中的潜力。

抗氧化性质

具有喹啉酮骨架的化合物也被确定为具有抗氧化能力。例如,新型1,3,4,2-噁二唑磷杂喹啉酮和吡唑并[3,4:4′,3′]喹啉并[5,1-c][1,4,2]噁二唑磷噁烷衍生物已被合成并评估其抗氧化活性,其中一些显示出比标准抗氧化剂更高的活性(Hassan, Abdel‐kariem, & Ali, 2017)。这表明噁二唑-喹啉衍生物在对抗氧化应激方面具有潜力,而氧化应激与许多疾病有关。

抗癌研究

1-乙基-6-甲基-3-(3-苯基-1,2,4-噁二唑-5-基)喹啉-4(1H)-酮的结构基元与已被研究用于抗癌活性的化合物具有相似性。具体来说,异噁唑-喹啉衍生物已被合成并评估其抑制癌细胞生长的能力,显示出作为抗癌剂的潜力(Abad et al., 2021)。这些发现表明,进一步探索类似化合物可能会为它们在肿瘤学中的潜在治疗用途带来新的见解。

抗原虫和抗菌效果

喹啉-噁二唑杂合物已被研究其抗原虫和抗菌效果。一项关于新型喹喔啉-噁二唑杂合物的研究突显了它们的抗菌和抗原虫活性,其中一些化合物对Trypanosoma cruzi等原虫物种具有致命作用(Patel et al., 2017)。这表明这类化合物在治疗由原虫病原体引起的疾病以及在抗菌治疗中的实用性。

属性

IUPAC Name |

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-3-23-12-16(18(24)15-11-13(2)9-10-17(15)23)20-21-19(22-25-20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYWVVKJQMHDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)

![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)

![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)